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Compound of Interest

Compound Name: Triethylamine

Cat. No.: B128534

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)
and infrared (IR) spectroscopic data of triethylamine. The information is presented to support
researchers, scientists, and professionals in the field of drug development in the
comprehensive analysis and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The following tables summarize the *H and 3C NMR
data for triethylamine.

'H NMR Spectroscopic Data

The *H NMR spectrum of triethylamine is characterized by two distinct signals corresponding
to the methyl and methylene protons of the ethyl groups. The integration of these signals is in a
3:2 ratio, respectively.

Chemical Shift (8) . Coupling Constant .
Multiplicity Assignment

[pPpm] (J) [Hz]

~1.0 Triplet ~7.1 -CHs

~2.5 Quartet ~7.1 -CH2z-
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3C NMR Spectroscopic Data

The 13C NMR spectrum of triethylamine displays two signals, corresponding to the two
chemically non-equivalent carbon atoms of the ethyl groups.

Chemical Shift (8) [ppm] Assighment
~12 -CHs
~46 -CH2-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of triethylamine exhibits characteristic
absorption bands corresponding to C-H and C-N bond vibrations.[1]

Wavenumber (cm~—?) Vibrational Mode Assighment

2970 - 2800 C-H stretching Aliphatic C-H

1470 - 1440 C-H bending -CHz2- scissoring

1385 - 1375 C-H bending -CHs symmetric bending
1215 - 1020 C-N stretching Tertiary amine

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and IR spectra of a
liquid sample such as triethylamine.

NMR Spectroscopy

e Sample Preparation: A small amount of pure triethylamine (typically 5-20 mg for *H NMR,
20-100 mg for 13C NMR) is dissolved in a deuterated solvent (e.g., CDCIs, D20) in a clean,
dry NMR tube to a final volume of approximately 0.6-0.7 mL. The solution must be
homogeneous and free of any particulate matter.
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Instrumentation: The NMR spectrum is recorded on a spectrometer operating at a specific
frequency (e.g., 400 MHz for 1H).

Data Acquisition: The instrument is locked onto the deuterium signal of the solvent. The
magnetic field homogeneity is optimized through a process called shimming. For *H NMR, a
sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For 13C NMR,
a larger number of scans is typically required due to the lower natural abundance of the 3C
isotope.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain
the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.qg.,
to the residual solvent peak or an internal standard like TMS).

IR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation: A small drop of neat triethylamine is placed directly onto the ATR
crystal.

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
This is to subtract any signals from the atmosphere (e.g., CO2, water vapor) and the
instrument itself.

Sample Spectrum: The sample is placed on the crystal, and the anvil is lowered to ensure
good contact. The IR spectrum of the sample is then recorded.

Data Processing: The instrument software automatically subtracts the background spectrum
from the sample spectrum to produce the final IR spectrum of triethylamine. The y-axis is
typically converted from absorbance to transmittance for easier interpretation.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of

triethylamine.
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Workflow for Spectroscopic Analysis of Triethylamine
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Caption: Spectroscopic analysis workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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